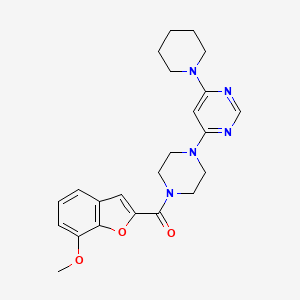
(7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxybenzofuran moiety linked to a piperazine and pyrimidine derivative, which contributes to its biological activity.
1. Receptor Interaction
Research indicates that this compound may interact with various neurotransmitter receptors. Specifically, it has shown potential as a modulator of serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders. The binding affinity and selectivity for these receptors suggest its utility in addressing conditions such as depression and schizophrenia.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is implicated in metabolic syndrome and related disorders such as obesity and type 2 diabetes .
Antiproliferative Effects
The compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of breast and ovarian cancer cells, likely through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| OVCAR-3 (Ovarian) | 3.2 | Cell cycle arrest |
Neuroprotective Properties
In addition to its anticancer effects, the compound has shown promise in neuroprotection. Studies suggest it may protect against neuronal damage induced by oxidative stress, potentially benefiting conditions like Alzheimer's disease .
Case Studies
-
Case Study on Anticancer Activity
- A study conducted on the efficacy of the compound against MCF-7 cells revealed an IC50 value of 5.4 µM, indicating strong antiproliferative properties. The study reported that treatment led to increased apoptosis markers, including caspase activation and PARP cleavage.
-
Neuroprotective Effects
- In a model of oxidative stress-induced neuronal injury, administration of the compound reduced cell death by 40% compared to control groups. This suggests a protective role against neurodegeneration.
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-7-5-6-17-14-19(31-22(17)18)23(29)28-12-10-27(11-13-28)21-15-20(24-16-25-21)26-8-3-2-4-9-26/h5-7,14-16H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGJWCKZWJPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














